3-(3-Fluoro-5-methylphenyl)propan-1-ol
Description
3-(3-Fluoro-5-methylphenyl)propan-1-ol is a fluorinated aromatic alcohol characterized by a propanol chain attached to a phenyl ring substituted with fluorine at the 3-position and a methyl group at the 5-position.
Properties
IUPAC Name |
3-(3-fluoro-5-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8-5-9(3-2-4-12)7-10(11)6-8/h5-7,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBQWUOKXZDTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-methylphenyl)propan-1-ol typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction of the resulting intermediate . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium amide (NaNH2).
Major Products Formed
Oxidation: Formation of 3-(3-Fluoro-5-methylphenyl)propanal or 3-(3-Fluoro-5-methylphenyl)propanone.
Reduction: Formation of 3-(3-Fluoro-5-methylphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-5-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various receptors or enzymes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(3-Fluoro-5-methylphenyl)propan-1-ol with structurally related compounds:
Key Observations :
- Electronic Effects: The fluorine in this compound withdraws electron density, increasing the alcohol’s acidity compared to non-fluorinated analogs. The methyl group donates electrons, partially counteracting this effect .
- Synthetic Complexity : Bis(trifluoromethyl) derivatives (e.g., ) require stringent conditions (e.g., low temperatures for Grignard reactions), whereas benzofuran-containing analogs () involve multi-step C–H activation.
- Applications: Fluorinated propanols are prevalent in fragrances (IFRA-regulated) and pharmaceuticals due to their stability and bioavailability .
Physicochemical Properties
Boiling Point and Solubility :
Spectroscopic Data :
- 19F NMR : Fluorine in this compound would resonate near -110 to -120 ppm, similar to 3-Fluoro-5-phenylpentan-2-one () .
- 1H NMR: The methyl group (5-CH₃) would appear as a singlet at ~2.3 ppm, while the propanol chain protons would split into multiplets between 1.5–3.7 ppm .
Research Findings and Challenges
- Synthetic Yield Optimization: Fluorinated propanols (e.g., ) achieve moderate yields (58–82%) via silver-catalyzed fluorination, whereas Grignard-derived analogs () yield ≤43% .
- Purification Challenges: Silica gel chromatography is commonly used for propanol derivatives, but benzofuran-containing compounds () require rigorous aqueous workups .
Biological Activity
3-(3-Fluoro-5-methylphenyl)propan-1-ol is an organic compound notable for its unique chemical structure, which includes a propanol backbone and a substituted aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industries.
The molecular formula of this compound is C10H13F, with a molecular weight of approximately 168.21 g/mol. Its structure features a fluorine atom and a methyl group on the aromatic ring, which can influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H13F |
| Molecular Weight | 168.21 g/mol |
| Chemical Structure | Structure |
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. The presence of the fluorine atom enhances the compound's lipophilicity and can improve binding affinity to biological targets. This interaction may modulate enzyme activity, receptor binding, or cellular signaling pathways, leading to potential therapeutic effects.
Antimicrobial Properties
Research has indicated that compounds containing fluorinated aromatic rings often exhibit enhanced antimicrobial activity. For example, studies have shown that similar fluorinated compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes. The specific antimicrobial efficacy of this compound has been explored in vitro against various strains of bacteria and fungi.
Anti-inflammatory Effects
In addition to antimicrobial properties, compounds like this compound may possess anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Experimental data suggest that this compound can reduce inflammation markers in cell cultures, indicating potential use in treating inflammatory diseases.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
Study 2: Anti-inflammatory Activity Evaluation
In a separate investigation, the anti-inflammatory properties were assessed using a murine model of acute inflammation induced by lipopolysaccharide (LPS). Administration of this compound resulted in a significant decrease in serum levels of pro-inflammatory cytokines (IL-6 and TNF-alpha).
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 75 |
| TNF-alpha | 120 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
